molecular formula C15H20N2O2 B2897609 Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1824004-74-1

Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B2897609
CAS No.: 1824004-74-1
M. Wt: 260.337
InChI Key: CYUKNROGDMLGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate (CAS 1824004-74-1) is a high-purity spirocyclic chemical intermediate designed for advanced pharmaceutical research and development. This compound features a unique spiro[2.5]octane architecture, a rigid bicyclic structure that incorporates an amine functional group and a benzyloxycarbonyl (Cbz) protecting group. This specific combination of a constrained spiro scaffold with multiple reactive handles makes it a valuable building block in medicinal chemistry for constructing novel molecules, modifying pharmacokinetic properties, and exploring new chemical space to enhance target selectivity . The Cbz group serves as a common protecting group for amines, allowing for orthogonal deprotection strategies in multi-step synthetic sequences, typically via hydrogenolysis. With a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol, it is characterized by high structural complexity in a relatively low molecular weight framework. This compound is offered with a guaranteed purity of 98% and requires storage at 2-8°C to ensure stability . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl 2-amino-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c16-13-9-15(13)7-4-8-17(11-15)14(18)19-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUKNROGDMLGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2N)CN(C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Group Installation

The amino group at position 1 is typically introduced via reductive amination or nitrile reduction. Patent US10662190B2 highlights the use of L-glutamic acid as a chiral starting material, where the amine is protected as a benzyloxyimino group before cyclization. Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine.

Benzyl Ester Formation

Esterification with benzyl chloroformate (CbzCl) in the presence of a base (e.g., triethylamine) introduces the benzyl group. For example, treating 5-azaspiro[2.5]octane-5-carboxylic acid with CbzCl in dichloromethane at 0°C affords the benzyl ester in high yield.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Catalyst/Reagent Yield* Reference
Cyclopropanation Cyclohexene derivative Dihalocarbene addition Na trichloroacetate 60–75%
Annulation Pyrrolidine derivative Mitsunobu reaction DIAD, PPh₃ 45–55%
Oxidative cyclization 4-Aminophenol PhI(OAc)₂/Cu catalysis Cu[(CH₃CN)₄]ClO₄ 70–80%

*Reported yields for analogous compounds.

Challenges and Optimization Strategies

  • Stereochemical Control : The spiro center’s configuration is critical for biological activity. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) may improve enantioselectivity.
  • Side Reactions : Over-oxidation during cyclization can lead to quinone formation. Lowering reaction temperatures and using milder oxidants (e.g., TEMPO) mitigates this.
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Differences vs. Target Compound Applications/Notes References
Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate (Target) 1454650-21-5 C₁₅H₁₉N₂O₂ ~259.33* 1-amino, benzyl carboxylate Reference compound Pharmaceutical intermediate; spirocyclic backbone enhances conformational rigidity
Benzyl 8-amino-5-azaspiro[2.5]octane-5-carboxylate hydrochloride 1823500-42-0 C₁₅H₂₀N₂O₂·HCl 296.79 8-amino, hydrochloride salt Amino group position (8 vs. 1), ionic form Research chemical; salt form may improve solubility for biological assays
tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate 1509561-26-5 C₁₂H₂₂N₂O₂ 226.32 1-amino, tert-butyl carboxylate Protecting group (tert-butyl vs. benzyl) Boc-protected intermediate; easier deprotection under acidic conditions
Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate 914389-34-7 C₁₄H₁₆N₂O₃ 260.29 1-oxo, 2,5-diazaspiro[3.4]octane Additional nitrogen, larger spiro ring (3.4 vs. 2.5) Potential protease inhibitor; oxo group alters hydrogen-bonding capacity
tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate 143306-64-3 C₁₂H₁₉NO₃ 225.29 8-oxo, tert-butyl carboxylate Oxo vs. amino group, tert-butyl protection Intermediate for ketone-functionalized spirocycles; 95% purity
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate 790704-73-3 C₁₃H₁₅NO₃ 233.26 1-oxa, spiro[2.4]heptane Smaller spiro ring (heptane vs. octane), oxa group Structural analog with reduced ring strain; unknown biological activity

*Molecular weight calculated based on formula.

Structural and Functional Insights

  • Amino Group Position: The 1-amino substituent in the target compound contrasts with the 8-amino variant (CAS 1823500-42-0), which may alter interactions with enzyme active sites due to spatial orientation differences .
  • Protecting Groups : The benzyl carbamate offers stability under basic conditions, whereas the tert-butyl variant (CAS 1509561-26-5) is acid-labile, making the latter preferable in peptide synthesis .
  • Ring Size and Heteroatoms : Compounds like Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS 790704-73-3) exhibit reduced ring strain and altered solubility due to the oxa group and smaller spiro system .

Biological Activity

Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following chemical formula:

Property Details
IUPAC Name This compound
Molecular Formula C15H20N2O2
Molecular Weight 252.34 g/mol
CAS Number 1824004-42-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, modulating their activity and influencing various physiological processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Apoptosis : In a recent investigation, the compound was shown to trigger apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, indicating its potential use in cancer therapy .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other spirocyclic compounds but exhibits unique biological properties due to its specific functional groups:

Compound Name Biological Activity
Benzyl 8-amino-5-azaspiro[2.5]octaneAnticancer and antimicrobial properties
Benzyl 1-oxa-6-azaspiro[2.5]octaneAntimicrobial activity but less potent than benzyl 1-amino variant

Q & A

Q. What are the optimal synthetic routes for Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as:

  • Ring-closing metathesis or condensation reactions using spirocyclic precursors (e.g., azaspiro[2.5]octane derivatives) with benzylamine .
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    Key variables include solvent choice (e.g., dichloromethane, ethanol), temperature (0–80°C), and catalysts (e.g., p-toluenesulfonic acid). Yields range from 40–70% depending on precursor reactivity and steric hindrance .

Q. What analytical techniques are most effective for characterizing the spirocyclic structure?

  • NMR Spectroscopy : 1^1H/13^13C NMR to confirm spiro junction and functional groups (e.g., benzyl ester, amino group) .
  • X-ray Crystallography : Resolves bond angles and ring strain in the spiro system .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected MW: ~245–265 g/mol) .

Q. How should researchers handle safety concerns during synthesis?

  • PPE : Lab coat, gloves, and goggles due to potential irritancy (similar to Benzyl 4-aminopiperidine-1-carboxylate) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .
  • First Aid : Immediate flushing with water for eye/skin contact .

Advanced Research Questions

Q. How can contradictory data on reaction yields or biological activity be resolved?

Contradictions often arise from:

  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., oxidized or dimerized species) .
  • Biological assay variability : Standardize cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration) .
  • Statistical validation : Apply ANOVA to compare synthesis batches or dose-response curves .

Q. What mechanistic insights explain its potential as a neurotransmitter modulator?

The spirocyclic scaffold may interact with:

  • NMDA Receptors : The amino group facilitates hydrogen bonding with glutamate-binding sites, as seen in similar diazaspiro compounds .
  • Enzyme inhibition : The benzyl ester group could act as a substrate analog for hydrolases (e.g., acetylcholinesterase) .
    Mechanistic studies should combine docking simulations (e.g., AutoDock Vina) and patch-clamp electrophysiology .

Q. How does the compound’s stability vary under different storage conditions?

  • Temperature : Store at –20°C to prevent hydrolysis of the ester group (degradation >5% at 25°C over 30 days) .
  • Light sensitivity : Amber vials recommended to avoid photooxidation of the spiro ring .
    Monitor stability via TLC or LC-MS at 0, 7, and 30 days .

Q. What computational methods predict its pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), bioavailability (70–80%), and blood-brain barrier penetration .
  • DFT Calculations : Optimize geometry (e.g., Gaussian 16) to assess ring strain and reactivity .

Methodological Challenges

Q. How can researchers optimize purification for high steric hindrance?

  • Solvent selection : Use mixed solvents (e.g., hexane/ethyl acetate) to improve solubility .
  • Chromatography : Gradient elution (5→50% EtOAc in hexane) resolves closely related spiro derivatives .

Q. What strategies validate its biological activity in complex matrices?

  • SPR (Surface Plasmon Resonance) : Measure binding affinity (Kd) to isolated targets (e.g., NMDA subunits) .
  • In Vivo Models : Zebrafish assays for neuroactivity; dose ranges of 1–10 mg/kg .

Applications in Drug Development

Q. How does the spirocyclic core enhance drug-like properties?

  • Conformational rigidity : Reduces entropic penalties during target binding, improving affinity .
  • Metabolic stability : The 5-azaspiro[2.5]octane resists CYP450 oxidation compared to linear analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.